Dimethyl 6-chloropyridine-3,4-dicarboxylate
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Overview
Description
Dimethyl 6-chloropyridine-3,4-dicarboxylate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Dimethyl 6-chloropyridine-3,4-dicarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 6-chloropyridine-3,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl 6-chloropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 6-chloropyridine-3,4-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Agrochemicals: It is employed in the synthesis of agrochemical products, such as herbicides and pesticides.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 6-chloropyridine-3,4-dicarboxylate depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism can vary based on the specific compound it is used to synthesize and its intended application.
Comparison with Similar Compounds
Dimethyl 6-chloropyridine-3,4-dicarboxylate can be compared with other similar compounds, such as dimethyl 4-chloropyridine-2,6-dicarboxylate. While both compounds have similar structures, their chemical properties and applications may differ due to the position of the chlorine atom and ester groups. This compound is unique in its specific reactivity and applications in various fields.
Similar compounds include:
- Dimethyl 4-chloropyridine-2,6-dicarboxylate
- Dimethyl 2-chloropyridine-3,5-dicarboxylate
- Dimethyl 5-chloropyridine-2,4-dicarboxylate
These compounds share structural similarities but may have different reactivities and applications based on their specific chemical structures.
Properties
IUPAC Name |
dimethyl 6-chloropyridine-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-7(10)11-4-6(5)9(13)15-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWPCJMUZAKVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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